REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-].[K+].[K+].C(O[CH:10](OCC)[CH:11]=[C:12]([CH3:14])[CH3:13])C.[CH2:18]([OH:20])[CH3:19].[C:21]1(C)[C:22](C)=[CH:23]C=[CH:25][CH:26]=1>>[C:18]([C:21]1[CH:26]=[CH:25][C:1]2[O:4][C:12]([CH3:13])([CH3:14])[CH:11]=[CH:10][C:23]=2[CH:22]=1)(=[O:20])[CH3:19] |f:0.1.2|
|
Name
|
4-hydroxy-acetophenone
|
Quantity
|
83.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.576 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
162.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C=C(C)C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
After the solution had been stirred for 18 hours at 140° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
TEMPERATURE
|
Details
|
it was cooled to 20° C.
|
Type
|
WASH
|
Details
|
the organic phase was washed with 200 ml NaOH (5%)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in a vacuum
|
Type
|
DISTILLATION
|
Details
|
The raw product (orange-coloured oil) is distilled under a high vacuum (2.8 mbar/143° C.)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=CC2=C(C=CC(O2)(C)C)C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |